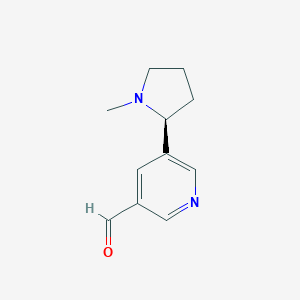

S-Nicotine-5-carboxaldehyde

Overview

Description

S-Nicotine-5-carboxaldehyde (N5CA) is an important organic compound that has been used in a variety of scientific research applications. It is a naturally occurring compound found in tobacco smoke and is a metabolite of nicotine. N5CA has been studied for its potential use in medical diagnostics, drug delivery, and as a therapeutic agent.

Scientific Research Applications

Nicotine research advances our understanding of neuronal nicotinic acetylcholine receptors and aids in smoking cessation and the treatment of various medical diseases, though it also presents potential risks (Heishman et al., 1997).

The cytochrome P-450-catalyzed oxidation of (S)-nicotine to (S)-cotinine involves stereoselective abstraction, which is critical in understanding nicotine's metabolic pathways (Peterson, Trevor, & Castagnoli, 1987).

Nicotine can promote colon cancer growth via activation of specific cellular pathways, and inhibitors of these pathways can effectively reduce this effect (Ye et al., 2004).

Nicotine enhances attention in rats, particularly in selective attention processes, and can be used as a sensitive rodent model for its therapeutic potential (Hahn, Shoaib, & Stolerman, 2002).

P450 2B6 is a less efficient catalyst of nicotine 5′-oxidation but significantly contributes to NNK metabolism in human liver microsomes, suggesting a role in tobacco carcinogenesis (Dicke, Skrlin, & Murphy, 2005).

The alpha 5 subunit of nicotinic acetylcholine receptors plays a crucial role in nicotine-induced behaviors and seizures, with reduced sensitivity in alpha 5-deficient mice (Salas et al., 2003).

Serotonin2C receptors can block nicotine-induced hyperactivation of midbrain dopamine neurons, potentially reducing nicotine-induced neuronal damage (Pierucci, di Matteo, & Esposito, 2004).

Mechanism of Action

Target of Action

S-Nicotine-5-carboxaldehyde, like its parent compound nicotine, primarily targets the nicotinic acetylcholine receptors (nAChRs) . These receptors play a crucial role in neurotransmission, addiction, memory, learning, cognition, and inflammation .

Mode of Action

This compound interacts with its targets, the nAChRs, in a similar manner to nicotine. It acts as an agonist at these receptors, stimulating neurons and ultimately blocking synaptic transmission . This interaction results in a complex pattern of indirect effects on other transmitter systems such as dopamine, glutamate, and adrenergic systems .

Biochemical Pathways

The biochemical pathways affected by this compound are likely similar to those affected by nicotine. The compound is part of a regulon controlled by jasmonate-responsive ETHYLENE RESPONSE FACTOR (ERF) transcription factors . The duplication of NAD and polyamine metabolic pathways and the subsequent recruitment of duplicated primary metabolic genes into the nicotine biosynthesis regulon were suggested to be the drivers for pyridine and pyrrolidine ring formation steps early in the pathway .

Pharmacokinetics

For instance, nicotine exhibits a complex pharmacokinetic profile, with parameters such as Cmax (peak serum concentration), AUC (area under the curve), and Tmax (time to reach peak concentration) varying based on the delivery method .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotine. Nicotine’s action on nAChRs leads to the release of various neurotransmitters, including dopamine, which is associated with reward and pleasure sensations in the brain . Therefore, this compound might also influence neurotransmitter release and neuronal activity.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

S-Nicotine-5-carboxaldehyde is an active nicotine analog used for modulating nicotinic acetylcholine receptors . It interacts with various enzymes and proteins, influencing biochemical reactions. For instance, it has been associated with the modulation of acetylcholinesterase, a key enzyme in the central and peripheral nervous system .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, nicotine, from which this compound is derived, can enhance cell proliferation and growth by up-regulating EGFR and down-regulating transforming growth factor β (TGF-β) .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to bind mainly to the cavities enclosed by the active sites in proteins, influencing their function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that nicotine, the parent compound, can induce chromosomal abnormalities, DNA damage, and micronuclei formation over time . Specific studies on the temporal effects of this compound are limited.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, studies on nicotine have shown an inverted-U function relating nicotine dose to self-administration behavior, with maximal rates of responding occurring at intermediate doses of nicotine

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a part of the nicotine degradation pathway, which involves several enzymes and cofactors

Transport and Distribution

Nicotine, the parent compound, is known to be transported and distributed via various transporters and binding proteins .

Subcellular Localization

Nicotine, the parent compound, is known to have diverse effects on various subcellular compartments .

properties

IUPAC Name |

5-[(2S)-1-methylpyrrolidin-2-yl]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-13-4-2-3-11(13)10-5-9(8-14)6-12-7-10/h5-8,11H,2-4H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEQTJXXUQPCGD-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471028 | |

| Record name | S-NICOTINE-5-CARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852238-97-2 | |

| Record name | S-NICOTINE-5-CARBOXALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

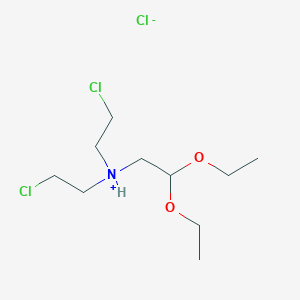

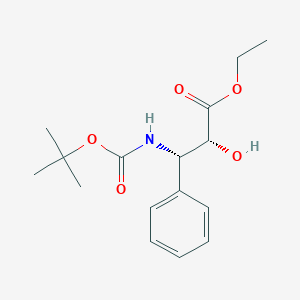

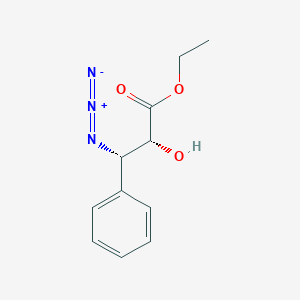

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

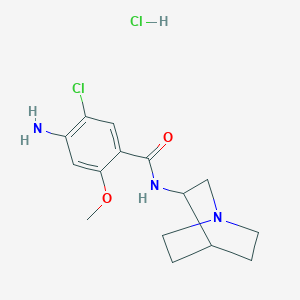

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B19030.png)

![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)

![1-(tert-butyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B19046.png)